molecular formula C8H13ClO2 B1379559 3-(Tert-butoxy)-2-chlorocyclobutan-1-one CAS No. 1803601-57-1

3-(Tert-butoxy)-2-chlorocyclobutan-1-one

Cat. No. B1379559
CAS RN: 1803601-57-1
M. Wt: 176.64 g/mol
InChI Key: IKYZTHDJRYGEJQ-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-chlorocyclobutan-1-one, also known as 2-chloro-3-(tert-butoxy)cyclobutane-1-one, is a cyclic ether that has been widely studied in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 91-93°C, and a molecular weight of 168.56 g/mol. This compound is soluble in a variety of organic solvents, and has a high vapor pressure. 2-chloro-3-(tert-butoxy)cyclobutane-1-one has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a model compound for studying the behavior of cyclic ethers.

Mechanism of Action

3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is a cyclic ether, which means that it has a cyclic structure with an oxygen atom in the center. This compound is highly reactive due to the presence of the chlorine atom, which can react with other molecules in order to form new compounds. The mechanism of action of this compound is dependent on the reaction it is involved in, but generally involves the breaking of the cyclic structure and the formation of new bonds.
Biochemical and Physiological Effects
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is not known to have any significant biochemical or physiological effects. This compound is highly reactive and is not likely to accumulate in the body, as it is quickly metabolized and excreted. Therefore, it is not expected to have any significant effects on the body.

Advantages and Limitations for Lab Experiments

3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has several advantages for laboratory experiments. It is a colorless liquid with a high vapor pressure, which makes it easy to handle and store. It is also soluble in a variety of organic solvents, which makes it useful for a variety of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments.
The main limitation of this compound is its reactivity. As mentioned previously, this compound is highly reactive due to the presence of the chlorine atom. This can make it difficult to control the reaction, as the compound can quickly react with other molecules. Therefore, it is important to handle this compound with caution and to use appropriate safety measures when working with it.

Future Directions

The use of 3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one in scientific research is expected to continue to grow in the future. This compound has potential applications in the pharmaceutical industry, as it can be used in the synthesis of compounds with potential therapeutic effects. Additionally, this compound could be used as a model compound for studying the behavior of cyclic ethers. Finally, this compound could be used in the development of new synthetic methods and reagents.

Scientific Research Applications

3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis and as a reagent in analytical chemistry. It has also been used as a model compound for studying the behavior of cyclic ethers. In addition, this compound has been used in the synthesis of compounds with potential applications in the pharmaceutical industry.

properties

IUPAC Name

2-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-8(2,3)11-6-4-5(10)7(6)9/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYZTHDJRYGEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244102
Record name Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803601-57-1
Record name Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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